molecular formula C11H12N2O2 B11900598 N-(3-Methyl-2-oxoazetidin-3-yl)benzamide

N-(3-Methyl-2-oxoazetidin-3-yl)benzamide

Cat. No.: B11900598
M. Wt: 204.22 g/mol
InChI Key: LKMJPEUEGZTNFG-UHFFFAOYSA-N
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Description

N-(3-Methyl-2-oxoazetidin-3-yl)benzamide is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methyl-2-oxoazetidin-3-yl)benzamide typically involves the Staudinger reaction, which is a [2+2] ketene-imine cycloaddition reaction. The key starting materials are benzylidene benzo hydrazide and chloro acetyl chloride. The reaction is catalyzed by triethylamine and carried out in dimethyl formamide (DMF) solvent under ultra-sonication conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(3-Methyl-2-oxoazetidin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The azetidinone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted azetidinones, which can have varied biological activities .

Scientific Research Applications

N-(3-Methyl-2-oxoazetidin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Methyl-2-oxoazetidin-3-yl)benzamide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan synthesis. In anticancer applications, it interferes with cell division by binding to tubulin, thereby preventing the formation of microtubules necessary for mitosis .

Comparison with Similar Compounds

  • N-(3-Chloro-2-oxoazetidin-3-yl)benzamide
  • N-(3-Fluoro-2-oxoazetidin-3-yl)benzamide
  • N-(3-Methyl-2-oxoazetidin-3-yl)benzoate

Uniqueness: N-(3-Methyl-2-oxoazetidin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, it exhibits higher potency in antibacterial and anticancer assays, making it a promising candidate for further development .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

N-(3-methyl-2-oxoazetidin-3-yl)benzamide

InChI

InChI=1S/C11H12N2O2/c1-11(7-12-10(11)15)13-9(14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,15)(H,13,14)

InChI Key

LKMJPEUEGZTNFG-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1=O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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